molecular formula C10H14ClNO2 B1314100 (S)-4-Amino-3-phenylbutanoic acid hydrochloride CAS No. 52950-37-5

(S)-4-Amino-3-phenylbutanoic acid hydrochloride

Cat. No. B1314100
CAS RN: 52950-37-5
M. Wt: 215.67 g/mol
InChI Key: XSYRYMGYPBGOPS-SBSPUUFOSA-N
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Description

This would typically include the compound’s systematic name, its common names, and its structural formula. It may also include the compound’s uses and applications.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield of the product.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.



Chemical Reactions Analysis

This would involve a discussion of the reactions that the compound undergoes. This could include its reactivity, the mechanisms of its reactions, and the products formed.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

  • Summary of the Application : (S)-4-Amino-3-phenylbutanoic acid hydrochloride is used in the growth of semi-organic nonlinear optical crystals . These crystals are important in optoelectronics, telecommunications, and the laser industry .
  • Methods of Application or Experimental Procedures : The crystals are grown using a slow solvent evaporation method . The formation of the crystals is confirmed through Powder X-ray diffraction (PXRD) and Fourier Transform Infrared Spectroscopy (FT-IR) analysis .
  • Results or Outcomes : The grown crystals have been found to have high optical quality and bandgap value . The second harmonic generation (SHG) conversion efficiency of the crystals has been precisely determined . The laser damage threshold (LDT) and microhardness properties of the crystals have also been evaluated .

Safety And Hazards

This would involve a discussion of the compound’s toxicity, its potential hazards, and the precautions that should be taken when handling it.


Future Directions

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properties

IUPAC Name

(3S)-4-amino-3-phenylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYRYMGYPBGOPS-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10500647
Record name (3S)-4-Amino-3-phenylbutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Amino-3-phenylbutanoic acid hydrochloride

CAS RN

52950-37-5
Record name 4-Amino-3-phenylbutyric acid hydrochloride, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052950375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S)-4-Amino-3-phenylbutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-3-PHENYLBUTYRIC ACID HYDROCHLORIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT432JJ3EE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4-Amino-3-phenylbutanoic acid hydrochloride
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Reactant of Route 6
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Citations

For This Compound
1
Citations
H Liu, J Yuan, Q Tian, N Ji, W He - Journal of Materials Science and …, 2017 - scirp.org
Chiral γ-aminobutyric acid (GABA) derivatives are the normal inhibitory neurotransmitters in the mammalian central nervous system. In this paper, enantiopure GABA derivatives 6 were …
Number of citations: 3 www.scirp.org

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